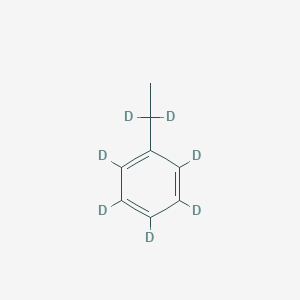

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene

Numéro de catalogue B1612642

Poids moléculaire: 113.21 g/mol

Clé InChI: YNQLUTRBYVCPMQ-GGTYFICESA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US05481815

Procedure details

Pilot-scale treatments also support the laboratory incubations. The addition of calcium nitrate to the sediments of the Dofasco Boatslip in 1992 resulted in the biodegradation of several organic compounds (mean of three samples, reductions as follows; toluene 80%, ethylbenzene 86%, m/p-xylene 76%, 3/4-ethyltoluene 89%, and dichloromethane 65%) (FIG. 29). These relatively rapid biodegradation rates are similar to those reported in laboratory studies where nitrate was added to enhance biodegradation (Hutchins 1991).

Name

Yield

86%

Name

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

[N+]([O-])([O-])=O.[Ca+2].[N+]([O-])([O-])=O.[C:10]1([CH3:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH3:17][C:18]1[CH:19]=[CH:20][C:21]([CH3:24])=[CH:22][CH:23]=1>ClCCl>[CH2:16]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH3:17].[CH2:17]([C:18]1[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=1)[CH3:10] |f:0.1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=CC(=CC1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 86% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C1=CC=C(C=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 89% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05481815

Procedure details

Pilot-scale treatments also support the laboratory incubations. The addition of calcium nitrate to the sediments of the Dofasco Boatslip in 1992 resulted in the biodegradation of several organic compounds (mean of three samples, reductions as follows; toluene 80%, ethylbenzene 86%, m/p-xylene 76%, 3/4-ethyltoluene 89%, and dichloromethane 65%) (FIG. 29). These relatively rapid biodegradation rates are similar to those reported in laboratory studies where nitrate was added to enhance biodegradation (Hutchins 1991).

Name

Yield

86%

Name

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

[N+]([O-])([O-])=O.[Ca+2].[N+]([O-])([O-])=O.[C:10]1([CH3:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH3:17][C:18]1[CH:19]=[CH:20][C:21]([CH3:24])=[CH:22][CH:23]=1>ClCCl>[CH2:16]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH3:17].[CH2:17]([C:18]1[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=1)[CH3:10] |f:0.1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=CC(=CC1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 86% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C1=CC=C(C=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 89% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05481815

Procedure details

Pilot-scale treatments also support the laboratory incubations. The addition of calcium nitrate to the sediments of the Dofasco Boatslip in 1992 resulted in the biodegradation of several organic compounds (mean of three samples, reductions as follows; toluene 80%, ethylbenzene 86%, m/p-xylene 76%, 3/4-ethyltoluene 89%, and dichloromethane 65%) (FIG. 29). These relatively rapid biodegradation rates are similar to those reported in laboratory studies where nitrate was added to enhance biodegradation (Hutchins 1991).

Name

Yield

86%

Name

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

[N+]([O-])([O-])=O.[Ca+2].[N+]([O-])([O-])=O.[C:10]1([CH3:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH3:17][C:18]1[CH:19]=[CH:20][C:21]([CH3:24])=[CH:22][CH:23]=1>ClCCl>[CH2:16]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH3:17].[CH2:17]([C:18]1[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=1)[CH3:10] |f:0.1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=CC(=CC1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 86% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C1=CC=C(C=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 89% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05481815

Procedure details

Pilot-scale treatments also support the laboratory incubations. The addition of calcium nitrate to the sediments of the Dofasco Boatslip in 1992 resulted in the biodegradation of several organic compounds (mean of three samples, reductions as follows; toluene 80%, ethylbenzene 86%, m/p-xylene 76%, 3/4-ethyltoluene 89%, and dichloromethane 65%) (FIG. 29). These relatively rapid biodegradation rates are similar to those reported in laboratory studies where nitrate was added to enhance biodegradation (Hutchins 1991).

Name

Yield

86%

Name

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

[N+]([O-])([O-])=O.[Ca+2].[N+]([O-])([O-])=O.[C:10]1([CH3:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH3:17][C:18]1[CH:19]=[CH:20][C:21]([CH3:24])=[CH:22][CH:23]=1>ClCCl>[CH2:16]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH3:17].[CH2:17]([C:18]1[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=1)[CH3:10] |f:0.1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=CC(=CC1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 86% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C1=CC=C(C=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 89% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |